molecular formula C18H25N7O2 B12228500 2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12228500
M. Wt: 371.4 g/mol
InChI Key: PFNXUKKQRCXUOT-UHFFFAOYSA-N
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Description

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethoxypyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with pyrrolidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The exact pathways and targets are still under investigation, but it is believed to influence biochemical pathways related to neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of piperazine and pyrrolidine groups attached to the pyrimidine core. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H25N7O2/c1-26-15-13-16(27-2)22-18(21-15)25-11-9-24(10-12-25)17-19-6-5-14(20-17)23-7-3-4-8-23/h5-6,13H,3-4,7-12H2,1-2H3

InChI Key

PFNXUKKQRCXUOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4)OC

Origin of Product

United States

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